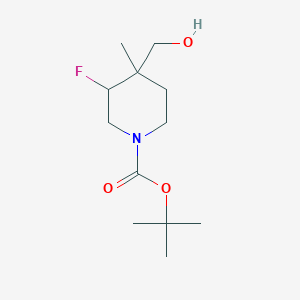

tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3. It is a white crystalline solid that is soluble in organic solvents . This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the compound . The flow process is more versatile and sustainable compared to traditional batch processes.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has been studied for its potential in developing novel pharmaceuticals. Its structural features, particularly the fluorine atom and hydroxymethyl group, enhance biological activity and selectivity.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. The presence of the piperidine ring structure is critical for binding to neurotransmitter receptors, potentially modulating serotonin and norepinephrine levels .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic pathways. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Synthesis of Bioactive Molecules

The tert-butyl ester can be hydrolyzed to yield corresponding acids, which are essential in synthesizing bioactive compounds. For example, it can be converted into derivatives that inhibit specific enzymes involved in disease pathways .

Drug Development

In the context of drug development, this compound is explored for its role as a lead compound. Its modifications can lead to improved pharmacokinetic properties and reduced toxicity.

Example of Derivative Development

Researchers have synthesized several derivatives by altering the substituents on the piperidine ring. These modifications have been shown to enhance potency against specific targets, such as cancer cells or bacterial pathogens .

Data Tables

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Storage Conditions | Sealed, dry, at 2–8°C |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

Mecanismo De Acción

The mechanism of action of tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 3-Fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-ethylpiperidine-1-carboxylate

- tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate

Uniqueness

tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

tert-Butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS No. 1334412-55-3) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article focuses on its biological activity, mechanisms of action, and potential applications based on recent research findings.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. In vitro studies demonstrated an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition, suggesting significant potential as a therapeutic agent against neurodegenerative diseases .

- Amyloid Beta Aggregation Prevention : It has been reported to inhibit the aggregation of amyloid beta peptide (Aβ), a key factor in the development of Alzheimer's disease. At a concentration of 100 μM, it achieved an 85% inhibition rate of Aβ aggregation .

- Cell Viability Enhancement : In studies involving astrocyte cells exposed to Aβ, the compound improved cell viability from 43.78% to 62.98%, indicating protective effects against neurotoxicity .

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| In Vitro Study on Astrocytes | Assess protective effects against Aβ toxicity | Cell viability assays | Improved cell viability; reduced TNF-α production |

| Enzyme Inhibition Assay | Evaluate β-secretase and acetylcholinesterase inhibition | Enzyme activity assays | Significant inhibition observed (IC50 = 15.4 nM for β-secretase) |

| Aβ Aggregation Study | Investigate effects on amyloid aggregation | Aggregation assays | 85% inhibition at 100 μM concentration |

Applications in Research

The unique structural features of this compound make it valuable for various scientific applications:

- Drug Development : Its ability to inhibit key enzymes involved in neurodegeneration positions it as a candidate for further development into therapeutic agents for Alzheimer's disease.

- Biochemical Probes : The compound can serve as a probe in NMR studies due to the sensitivity provided by its tert-butyl group, facilitating the study of protein interactions .

Propiedades

IUPAC Name |

tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIMHKNZSIWQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.